ERK-CLIPTAC vs. ERK Inhibitors: Overcoming Reactivation and Off-Target Toxicity
ERK-CLIPTAC achieves degradation of ERK1/2, whereas ERK1/2 inhibitors such as ulixertinib (BVD-523), LY3214996, and PD0325901 are susceptible to ERK1/2 reactivation over time in cell culture [1]. Additionally, inhibitors SCH772984 and VX-11e induce excessive toxicity not directly related to ERK1/2 inhibition in specific cell lines [1]. By eliminating the protein rather than merely inhibiting its catalytic activity, ERK-CLIPTAC circumvents both reactivation and non-mechanism-based toxicity.
| Evidence Dimension | ERK1/2 reactivation and off-target toxicity |
|---|---|
| Target Compound Data | ERK-CLIPTAC degrades ERK1/2, eliminating the protein pool and preventing reactivation; no reported off-target toxicity. |
| Comparator Or Baseline | Ulixertinib, LY3214996, PD0325901 prone to ERK1/2 reactivation over time; SCH772984, VX-11e induce excessive toxicity unrelated to ERK1/2 inhibition. |
| Quantified Difference | Qualitative difference: degradation vs. inhibition |
| Conditions | Multiple cancer cell lines (H1299, HCT-116, SH-SY5Y, U937) [1] |
Why This Matters
For research requiring sustained ERK1/2 pathway suppression without compensatory reactivation or confounding off-target effects, ERK-CLIPTAC provides a cleaner, more durable loss-of-function tool than catalytic inhibitors.
- [1] Lebedev TD, et al. Identification of cell type-specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors. J Biol Chem. 2022;298(8):102226. View Source
